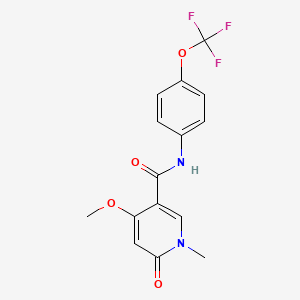

4-methoxy-1-methyl-6-oxo-N-(4-(trifluoromethoxy)phenyl)-1,6-dihydropyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-1-methyl-6-oxo-N-(4-(trifluoromethoxy)phenyl)-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C15H13F3N2O4 and its molecular weight is 342.274. The purity is usually 95%.

BenchChem offers high-quality 4-methoxy-1-methyl-6-oxo-N-(4-(trifluoromethoxy)phenyl)-1,6-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methoxy-1-methyl-6-oxo-N-(4-(trifluoromethoxy)phenyl)-1,6-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

Research has shown that compounds containing different substituents, such as prop-2-ynyl alpha-ketoesters and prop-2-ynyl alpha-ketoamides, can react under oxidative carbonylation conditions to yield various heterocyclic derivatives, including dihydropyridinones. This process, carried out in methanol or methanol/acetonitrile mixtures, utilizes catalytic amounts of palladium iodide along with potassium iodide under specific conditions, leading to the synthesis of structurally diverse compounds with potential pharmacological activities (Bacchi et al., 2005).

Novel Annulated Products

Aminonaphthyridinones, through specific chemical reactions, have been transformed into new heterocyclic systems with typical pyrrole-type reactivity. These transformations involve complex reactions such as the Hofmann rearrangement and the Combes synthesis, indicating the versatility of these compounds in synthesizing novel annulated products with potential for further chemical and biological exploration (Deady & Devine, 2006).

Anti-Inflammatory and Analgesic Agents

Derivatives synthesized from visnagenone–ethylacetate or khellinone–ethylacetate, reacting with 6-aminothiouracil, have shown promising results as cyclooxygenase-1/ cyclooxygenase-2 (COX-1/COX-2) inhibitors with significant analgesic and anti-inflammatory activities. These compounds, through a series of chemical reactions, have yielded a variety of new heterocyclic compounds indicating their potential as therapeutic agents (Abu‐Hashem et al., 2020).

Electrochromic Aromatic Polyamides

Aromatic polyamides with pendent 4,4′-dimethoxy-substituted triphenylamine units, prepared via direct phosphorylation polycondensation, exhibit strong UV-vis absorption bands and photoluminescence spectra. These polymers have shown significant electrochromic properties and continuous cyclic stability of electrochromism, suggesting their application in electronic and optoelectronic devices (Chang & Liou, 2008).

Diuretic Properties and Hypertension Remedy

Research into the polymorphic modifications of certain compounds has revealed their strong diuretic properties, making them viable candidates for new hypertension remedies. The differences in crystal packing between the polymorphic forms indicate potential variations in their biological activities (Shishkina et al., 2018).

properties

IUPAC Name |

4-methoxy-1-methyl-6-oxo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N2O4/c1-20-8-11(12(23-2)7-13(20)21)14(22)19-9-3-5-10(6-4-9)24-15(16,17)18/h3-8H,1-2H3,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSCGIPUERWZDSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=CC1=O)OC)C(=O)NC2=CC=C(C=C2)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2362616.png)

![1-(4-methoxyphenethyl)-3-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)urea](/img/structure/B2362617.png)

![N-methoxy-N-methyl-N'-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]urea](/img/structure/B2362624.png)

![1-[4-(Difluoromethyl)-6-(2-furyl)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B2362631.png)